1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone
Description
Historical Context of Thiazole Chemistry
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, was first synthesized in 1887 via the Hantzsch thiazole synthesis, which remains a cornerstone method for producing thiazole derivatives. Early studies focused on its aromaticity and electronic structure, revealing significant pi-electron delocalization and a diamagnetic ring current, as evidenced by $$ ^1H $$ NMR chemical shifts between 7.27 and 8.77 ppm. The discovery of thiamine (vitamin B$$_1$$) in 1912 highlighted thiazole’s biological relevance, as its structure includes a thiazolium cation critical for enzymatic function. By the mid-20th century, benzothiazoles and aminothiazoles emerged as key pharmacophores, with applications in dyes, fungicides, and antibiotics such as penicillin.
Table 1: Key Milestones in Thiazole Chemistry
Significance of Aminothiazole Derivatives in Scientific Research
2-Aminothiazoles have become pivotal in drug discovery due to their structural versatility and bioactivity. The Hantzsch reaction enables efficient synthesis of these derivatives by condensing α-haloketones with thioureas. For example, dasatinib and alpelisib—FDA-approved anticancer drugs—incorporate 2-aminothiazole scaffolds that inhibit tyrosine kinases and PI3Kα, respectively. Modifications at the 2-amino position, such as acylations or ureations, enhance target selectivity and potency. Compound 8a , a 2-acetamidothiazole, demonstrated broad-spectrum antiproliferative activity against 60 cancer cell lines, while derivatives like 32 selectively inhibit tumor-associated carbonic anhydrase isoforms.
Table 2: Notable Aminothiazole Derivatives and Applications
Evolution of Pyridine-Thiazole Hybrid Structures
Pyridine-thiazole hybrids combine the electron-deficient pyridine ring with the metabolically stable thiazole moiety, enabling synergistic interactions with biological targets. Early hybrids, such as 2-(2-pyridyl)thiazole, were explored for antimicrobial properties. Advances in cross-coupling reactions and Hantzsch cyclization facilitated the synthesis of complex hybrids like 3 and 4 , which exhibit sub-micromolar cytotoxicity against leukemia cells (IC$$_{50}$$ = 0.57 µM) and PARP1-mediated genetic instability. Structural optimization, including fluorophenyl and acetyl substitutions, improves membrane permeability and target engagement.
Table 3: Pyridine-Thiazole Hybrids and Their Activities
Research Objectives and Scope
This article focuses on 1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone (CAS: 952183-72-1), a pyridine-thiazole hybrid with a molecular formula $$ C{10}H8ClN_3OS $$ and molecular weight 253.71 g/mol. The compound features a 5-chloropyridinyl group at position 2 of the thiazole ring and an acetyl substituent at position 5, optimizing electronic and steric properties for target binding. Objectives include:
Properties
IUPAC Name |
1-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c1-6(15)8-5-13-10(16-8)14-9-3-2-7(11)4-12-9/h2-5H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRAZGRCAWCTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205705 | |
| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-72-1 | |
| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-5-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(5-Chloro-2-pyridinyl)amino]-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of Key Intermediate (Thiazole Core)
The thiazole core is synthesized by reacting acetophenone derivatives with thiourea. This reaction proceeds under acidic or neutral conditions to form aminothiazole intermediates. For instance:
Step 2: Functionalization of Thiazole
The aminothiazole intermediate is then functionalized at the 5-position using acetic anhydride. This step introduces acetyl groups to the thiazole ring:
Step 3: Coupling with Pyridinyl Moiety
The pyridinyl group is introduced via ipso-substitution reactions or palladium-catalyzed coupling:
Step 4: Final Acetylation
The final step involves acetylation at the ethanone position:
- Acetic anhydride and formaldehyde are used under microwave irradiation at high temperatures (170°C).
- The reaction yields the desired compound after purification through column chromatography.
Reaction Conditions and Optimization
Reaction Conditions
Key parameters influencing yield and purity include:
- Temperature control during thiazole formation (65–75°C).
- Use of microwave irradiation for acetylation steps (170°C).
- Solvent selection (e.g., tetrahydrofuran or ethanol) for extraction and purification.
Optimization Techniques
To maximize yield:
- Employ high-purity precursors such as thiourea and chloropyridine derivatives.
- Use efficient catalysts like palladium in coupling reactions.
- Optimize solvent ratios during recrystallization and chromatography purification steps.
Data Table: Summary of Reagents and Conditions
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Thiazole Core Formation | Acetophenone, Thiourea | 65–75°C, acidic medium | Aminothiazole |
| Functionalization | Acetic Anhydride, Pyridine | 60°C | Acetylated Thiazole |
| Coupling Reaction | Chloropyridine, Sodium Hydride | Room temperature | Pyridinyl-Thiazole |
| Final Acetylation | Acetic Anhydride, Formaldehyde | Microwave irradiation (170°C) | Final Compound |
Challenges in Synthesis
Several challenges may arise during synthesis:
- Low solubility of intermediates in organic solvents can complicate purification.
- Side reactions during coupling steps may reduce yield.
- Precise temperature control is critical to prevent decomposition during microwave-assisted reactions.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula: C10H8ClN3OS
- Molecular Weight: 253.71 g/mol
- CAS Number: 952183-72-1
- PubChem CID: 24213846
Structural Characteristics
The compound features a thiazole ring fused with a pyridine moiety, contributing to its biological activity. Its structure can be represented as follows:
Medicinal Chemistry
1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds containing thiazole and pyridine structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of this compound have been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of thiazole derivatives, including this compound. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Agricultural Chemistry
In agriculture, this compound has been evaluated for its herbicidal properties. Research indicates that thiazole derivatives can act as effective herbicides by inhibiting specific biochemical pathways in plants.
Case Study: Herbicidal Activity
A field study assessed the efficacy of this compound on common weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as a selective herbicide .
Environmental Science
The compound's stability and reactivity make it a candidate for environmental monitoring and remediation efforts. Its ability to bind with heavy metals suggests potential applications in developing materials for water purification.
Case Study: Heavy Metal Binding
Research conducted on the adsorption characteristics of thiazole compounds indicated that this compound could effectively remove lead ions from contaminated water sources. This property could be harnessed to develop new filtration technologies .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone involves its interaction with specific molecular targets. The chloro-pyridinyl group can bind to enzyme active sites, inhibiting their function. The thiazole ring may interact with nucleic acids or proteins, disrupting their normal activity. These interactions can lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 5-chloro-2-pyridinyl group in the target compound may enhance electrophilicity and binding affinity compared to phenyl or anilino substituents (e.g., in ). Fluorine Substitution: The 4-fluoroanilino analog () exhibits a higher melting point (217–219°C), suggesting stronger intermolecular interactions or crystallinity. Methyl Groups: Addition of a methyl group at C4 (as in ) increases molecular weight but may reduce solubility due to hydrophobicity.
Bioactivity Trends: While direct data on the target compound are lacking, analogs with similar scaffolds demonstrate antimicrobial, anti-inflammatory, and anticancer activities. For example, ethanone derivatives with chlorophenyl or trifluoromethyl groups show promise as kinase inhibitors or antimicrobial agents . The anilino derivative () is flagged as harmful, highlighting the need for toxicological profiling of such compounds.
Synthetic Considerations: Cycloaddition and thia-Michael reactions () are common strategies for synthesizing thiazole-based ethanones. The target compound may be synthesized via analogous routes, leveraging halogenated pyridines as starting materials.
Research Findings and Implications
- Biological Potential: The target compound’s pyridinyl-thiazole scaffold aligns with structures active against Toxoplasma gondii () and exhibiting antiviral properties (). Further in vitro studies are warranted to validate these potentials.
- Toxicological Gaps : emphasizes that toxicological data for many thiazole derivatives remain uninvestigated. Prioritizing safety assessments is critical for drug development .
- Structural Optimization : Introducing polar groups (e.g., hydroxyl or carboxyl) could improve solubility and reduce toxicity, as seen in modified lignin model compounds ().
Biological Activity
1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial and anti-inflammatory effects, along with structure-activity relationships (SAR) and relevant case studies.
- Molecular Formula : C11H10ClN3OS
- Molecular Weight : 267.74 g/mol
- CAS Number : 952183-70-9
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of this compound. The compound has shown promising results against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
| Pseudomonas aeruginosa | 0.037 mg/mL |
The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ciprofloxacin . These findings suggest that the thiazole moiety significantly contributes to its antibacterial efficacy.
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has been investigated for anti-inflammatory effects. In vitro assays indicated that the compound inhibits pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The thiazole ring and the chloropyridine group are critical for its interaction with biological targets. Molecular docking studies have shown that the compound binds effectively with bacterial proteins, enhancing its antibacterial activity .
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Contribution to Activity |
|---|---|
| Thiazole Ring | Enhances binding affinity |
| Chloropyridine Group | Increases lipophilicity and membrane penetration |
| Ethanone Moiety | Modulates overall pharmacokinetics |
Study on Burn Wound Healing
A recent study evaluated the efficacy of thiazole derivatives, including our compound, in promoting burn wound healing. The results indicated that these compounds significantly accelerated healing compared to controls, suggesting their potential in topical formulations for wound care .
Toxicity Assessment
Toxicological evaluations have shown that while the compound exhibits potent biological activities, it also presents certain safety concerns at high doses. LD50 values were determined to be relatively high, indicating a favorable safety profile within therapeutic ranges .
Q & A
Q. What are the common synthetic routes for synthesizing 1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone?
The compound is typically synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For instance:
- Step 1 : React a thiazole precursor (e.g., 5-acetylthiazole) with 5-chloro-2-pyridinylamine in a polar solvent (e.g., acetic acid) under reflux (4–6 hours).
- Step 2 : Purify via recrystallization (ethanol/water mixtures) to isolate the product .
Key Considerations : Monitor reaction progress using TLC or HPLC to confirm intermediate formation.
Q. How is the structural integrity of the compound verified after synthesis?
A multi-technique approach is recommended:
- X-ray crystallography : Resolve the crystal structure to confirm bond angles and stereochemistry (e.g., compare with Acta Crystallographica Section E reports for analogous pyrazolyl-thiazole compounds) .
- Spectroscopy :
Q. What physicochemical properties are critical for solubility and reactivity studies?
Refer to computed and experimental parameters:
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodology :
- Dynamic NMR : Assess temperature-dependent shifts to detect conformational exchange in solution (e.g., hindered rotation of the pyridinyl-thiazole bond).
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian/B3LYP/6-31G*) with experimental data to identify discrepancies caused by crystal packing effects .
Case Example : A 2023 study resolved conflicting NOESY and X-ray data for a thiazole derivative by modeling solvent-induced conformational changes .
Q. What strategies optimize reaction yields when introducing bulky substituents to the thiazole ring?
Experimental Design :
- Catalyst Screening : Test Pd/Cu-mediated coupling reactions (e.g., Suzuki-Miyaura for aryl groups) versus microwave-assisted cyclization (reduces side reactions) .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ionic liquids to stabilize intermediates.
Data-Driven Example : A 2024 study achieved 85% yield using T3P (propylphosphonic anhydride) as a coupling reagent in CH₂Cl₂ .
Q. How can computational modeling predict biological activity against kinase targets?
Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., JAK2 or EGFR kinases). Focus on hydrogen bonding with the pyridinylamino group and hydrophobic interactions with the thiazole ring.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
Validation : Cross-reference with in vitro IC₅₀ data from kinase inhibition assays .
Data Contradiction Analysis
Q. How to address inconsistencies in logP values between computational and experimental measurements?
Root Cause : Differences in ionization states (experimental logP may reflect pH-dependent partitioning). Resolution :
- Experimental : Measure logP via shake-flask method at pH 7.4 (PBS buffer) and compare with HPLC-derived values.
- Computational : Recalculate using software (e.g., ChemAxon) with explicit protonation states .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
